molecular formula C18H21NO2 B6614430 Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)- CAS No. 1333577-53-9

Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)-

Cat. No.: B6614430
CAS No.: 1333577-53-9
M. Wt: 283.4 g/mol
InChI Key: HRBSJTZPWJFDRN-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)- is a synthetic compound belonging to the isoquinoline family This compound is characterized by its complex structure, which includes a tetrahydroisoquinoline core substituted with methoxy and phenoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to form the isoquinoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), selenium dioxide (SeO2)

    Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation

    Substitution: Various nucleophiles, often under basic or acidic conditions

Major Products

The major products formed from these reactions include nitrones, decahydroisoquinoline derivatives, and various substituted isoquinolines depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)- involves its interaction with various molecular targets and pathways. It can modulate neurotransmitter systems, particularly dopamine, by inhibiting enzymes involved in dopamine metabolism . This interaction is believed to contribute to its neuroprotective effects. Additionally, the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and phenoxyethyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

7-methoxy-2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-20-18-8-7-15-9-10-19(14-16(15)13-18)11-12-21-17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBSJTZPWJFDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCN(C2)CCOC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701176790
Record name Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333577-53-9
Record name Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333577-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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